Product packaging for 1-Bromo-3,5-dimethyl-2-nitrobenzene(Cat. No.:)

1-Bromo-3,5-dimethyl-2-nitrobenzene

Cat. No.: B11876939
M. Wt: 230.06 g/mol
InChI Key: JPQRNMLKDJLWIJ-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis and Aromatic Chemistry Research

The significance of 1-Bromo-3,5-dimethyl-2-nitrobenzene in advanced organic synthesis lies in its potential as a versatile building block. The presence of multiple, distinct functional groups allows for a variety of chemical transformations. For instance, the bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to a wide range of derivatives.

Brominated and nitrated aromatic compounds are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes. lookchem.com Bromine-containing compounds, in particular, are integral to the development of various drugs, including antimicrobial agents and anticancer therapies. tethyschemical.com Similarly, the nitro group is a key pharmacophore in many biologically active molecules and can influence a compound's pharmacokinetic properties. nih.gov The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of anilines, which are precursors to a multitude of dyes and pharmaceuticals.

While specific research on this compound is not extensively documented, its structural similarity to well-studied bromonitrobenzenes suggests its utility in these areas. The strategic placement of the methyl groups can also be used to fine-tune the electronic properties and solubility of target molecules.

Contextualization within Halogenated and Nitrated Benzene (B151609) Derivatives Research

The study of halogenated and nitrated benzene derivatives is a mature yet continually evolving field in organic chemistry. The reactivity of these compounds is governed by the electronic effects of their substituents. The nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. researchgate.net Conversely, the bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. The interplay of these competing effects, along with the influence of the electron-donating methyl groups, makes the reactivity of this compound a subject of academic interest.

The synthesis of such polysubstituted benzenes often involves a multi-step process. General methods for preparing similar compounds include the nitration of a corresponding brominated precursor or the bromination of a nitrated starting material. orgsyn.orggoogle.comprepchem.com For example, the synthesis of 1-bromo-3-nitrobenzene (B119269) can be achieved by the bromination of nitrobenzene (B124822) in the presence of a catalyst. orgsyn.org The synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene (B1270896) has been documented via a Sandmeyer-type reaction starting from 4,5-dimethyl-2-nitroaniline (B181755). chemicalbook.com These established methodologies provide a framework for the potential synthetic routes to this compound.

The study of the spectroscopic properties of substituted benzenes, including photoelectron, infrared, and nuclear magnetic resonance spectroscopy, provides valuable insights into their electronic structure and bonding, which in turn helps in predicting their reactivity. mdpi.comoup.comrsc.org

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds for comparison. Data for the title compound is limited, and the table reflects available information.

PropertyThis compound1-Bromo-3-nitrobenzene1,3-Dimethyl-2-nitrobenzene (B148808)
CAS Number 78831-77-3 arctomsci.combldpharm.com585-79-5 lookchem.com81-20-9 noaa.gov
Molecular Formula C₈H₈BrNO₂C₆H₄BrNO₂ lookchem.comC₈H₉NO₂ noaa.gov
Molecular Weight 230.06 g/mol 202.01 g/mol lookchem.com151.16 g/mol noaa.gov
Appearance Not specifiedWhite to light yellow crystal powder lookchem.comNot specified
Melting Point Not specified51-54 °C 13.9-16.1 °C noaa.gov
Boiling Point Not specified256 °C stackexchange.com225 °C at 744 mmHg noaa.gov
Density Not specified1.704 g/mL stackexchange.com1.112 at 15 °C noaa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B11876939 1-Bromo-3,5-dimethyl-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3

InChI Key

JPQRNMLKDJLWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Bromo 3,5 Dimethyl 2 Nitrobenzene

Retrosynthetic Analysis and Precursor Considerations

A retrosynthetic analysis of 1-bromo-3,5-dimethyl-2-nitrobenzene suggests several potential synthetic pathways. The target molecule contains three substituents on a benzene (B151609) ring: a bromo group, two methyl groups, and a nitro group. The disconnection approach involves considering the order in which these groups are introduced, as this will significantly impact the regiochemical outcome of the reactions.

One logical disconnection involves the removal of the nitro group, leading to 1-bromo-3,5-dimethylbenzene (B43891) as a precursor. This precursor could then be synthesized by the bromination of 3,5-dimethylbenzene (m-xylene). Alternatively, disconnection of the bromo group from the target molecule would yield 2,4-dimethylnitrobenzene.

A third retrosynthetic pathway involves disconnecting the methyl groups, which is generally less feasible in practice. The choice of the most effective precursor is heavily reliant on the directing effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Approaches to this compound

The synthesis of this compound predominantly relies on electrophilic aromatic substitution (EAS) reactions. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. msu.edu The success of the synthesis hinges on controlling the regioselectivity of these substitutions.

Regioselectivity Directing Effects of Methyl, Bromo, and Nitro Substituents in Aromatic Systems

The substituents on the benzene ring play a crucial role in determining the position of subsequent electrophilic attacks. organicchemistrytutor.com

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors. They donate electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. libretexts.orgyoutube.com

Bromo group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para position. organicchemistrytutor.comreddit.com

Nitro group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. chemistrysteps.comquora.com It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for substitution. chemistrysteps.com

When multiple substituents are present, the directing effects can either reinforce or oppose each other. In the case of synthesizing this compound, the interplay between the directing effects of the methyl, bromo, and nitro groups must be carefully considered to achieve the desired isomer.

Sequential Introduction of Functional Groups for Targeted Aromatic Substitution

The order in which the functional groups are introduced is critical for the successful synthesis of this compound. libretexts.org

One potential synthetic route starts with m-xylene (B151644) (1,3-dimethylbenzene). Nitration of m-xylene would be the first step. The two methyl groups are ortho, para-directors. They would direct the incoming nitro group to the 2, 4, or 6 positions. The major product of the nitration of 1,3-dimethylbenzene is 1,3-dimethyl-2-nitrobenzene (B148808). Subsequent bromination of 1,3-dimethyl-2-nitrobenzene would then be directed by the existing substituents. The two methyl groups activate the ring, while the nitro group deactivates it. The directing effects of the activating methyl groups would likely dominate, but the steric hindrance from the adjacent nitro group and one of the methyl groups would influence the position of bromination.

An alternative strategy involves the bromination of m-xylene first. The methyl groups would direct the bromine to the 4-position, yielding 1-bromo-2,4-dimethylbenzene. Subsequent nitration would then be directed by the methyl and bromo groups. Both are ortho, para-directors, and their combined effect would need to be analyzed to predict the major product.

A search of chemical literature reveals a synthetic method starting from 1-bromo-3,5-dimethoxybenzene (B32327), which undergoes nitration to yield 1-bromo-3,5-dimethoxy-2-nitrobenzene. chemdad.com While not the target compound, this illustrates a similar synthetic strategy. Another documented synthesis starts with 4,5-dimethyl-2-nitroaniline (B181755), which is converted to 1-bromo-4,5-dimethyl-2-nitrobenzene (B1270896) via a Sandmeyer reaction. chemicalbook.com This highlights that pathways not directly involving sequential EAS on a simple benzene derivative can also be employed.

Advanced Nitration Techniques for Substituted Benzenes

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.ukalevelh2chemistry.com While effective for many substrates, this "mixed acid" approach can sometimes lead to a lack of regioselectivity and harsh reaction conditions. acs.org To address these limitations, advanced nitration techniques have been developed.

Ipso-nitration is a substitution reaction where the incoming nitro group displaces a substituent other than hydrogen. arkat-usa.orgnih.gov This technique can be particularly useful for achieving specific regioselectivity in complex molecules. Leaving groups in ipso-nitration can include carboxylates, boronic acids, and halogens. nih.gov For instance, the ipso-nitration of arylboronic acids has emerged as a powerful method for the regioselective synthesis of nitroarenes under mild conditions. acs.org While direct application to the synthesis of this compound is not explicitly documented, this methodology offers a potential alternative route where a strategically placed leaving group on a precursor could be displaced by a nitro group to achieve the desired product.

The development of novel nitrating reagents aims to provide milder reaction conditions, better functional group tolerance, and improved regioselectivity compared to traditional methods. thieme-connect.com These reagents can be categorized into several classes, including N-nitroamides, N-nitropyrazoles, and N-nitropyridinium salts. thieme-connect.com

One notable example is the use of zeolite β as a catalyst with a stoichiometric amount of nitric acid and acetic anhydride. acs.org This system has been shown to nitrate (B79036) simple aromatic compounds in excellent yields with high regioselectivity. For example, the nitration of toluene (B28343) using this method yields 4-nitrotoluene (B166481) as the major product. acs.org Another innovative approach involves the use of 5-methyl-1,3-dinitro-1H-pyrazole as a powerful and controllable nitrating reagent, enabling the nitration of a broad range of arenes under mild conditions. nih.gov These advanced reagents could potentially be applied to the nitration of 1-bromo-3,5-dimethylbenzene to selectively introduce the nitro group at the 2-position, minimizing the formation of unwanted isomers.

Controlled Mononitration and Dinitration Strategies

The synthesis of nitroaromatic compounds often requires careful control to achieve the desired level of nitration. The nitration of m-xylene, a precursor to dimethylated nitroaromatics, is a process that has been optimized to maximize the yield of the mononitro product. sciencemadness.org Studies have shown that a maximum yield of 98% for mononitro-m-xylene can be achieved under specific conditions. sciencemadness.org These optimal conditions involve using 1.08 moles of sulfuric acid per mole of xylene, a 10% excess of nitric acid, a sulfuric acid concentration of 81%, and maintaining a temperature of 30°C for 60 minutes. sciencemadness.org Among the three xylene isomers, m-xylene is the most readily nitrated. sciencemadness.org

When nitrating m-xylene, the directing effects of the two methyl groups favor the formation of 1,3-dimethyl-4-nitrobenzene as the major product. vaia.com The methyl groups, being electron-donating, direct the incoming electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. vaia.com In m-xylene, the 2, 4, and 6 positions are activated. The 4-position is para to one methyl group and ortho to the other, while the 2- and 6-positions are ortho to one methyl group and meta to the other. This leads to a product distribution where 4-nitro-m-xylene (B166903) is the major isomer. vaia.comgoogle.com

Dinitration of substituted benzenes can also be a controlled process. For instance, dinitration of various aromatic compounds can be achieved using potassium nitrate (KNO₃) as the nitrating agent in polyphosphoric acid, which serves as both a solvent and a catalyst. researchgate.net This method is considered a safer and more efficient alternative to the traditional mixed acid (HNO₃/H₂SO₄) system, particularly for highly deactivated aromatic rings. researchgate.net

Bromination Reactions in Substituted Benzene Frameworks

The introduction of a bromine atom onto an already substituted benzene ring is a key step in the synthesis of compounds like this compound. The reactivity of the aromatic ring towards bromination is heavily influenced by the existing substituents. For instance, the bromination of nitrobenzene (B124822) to produce m-bromonitrobenzene can be achieved using various methods. orgsyn.orggoogle.comprepchem.com One approach involves the use of bromine in the presence of a catalyst like iron powder. orgsyn.org Another method utilizes 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid. google.com

The bromination of deactivated aromatic compounds, such as those containing nitro groups, often requires specific conditions. A mixture of bromine and nitric acid in concentrated sulfuric acid has been shown to be effective for brominating strongly deactivated aromatic compounds. scirp.orgresearchgate.net In some cases, moderately deactivated compounds are first nitrated and then the resulting, more strongly deactivated, compound is brominated in the same reaction mixture. scirp.org

Competitive Aromatic Nitration and Bromination in Acidic Media

When both nitrating and brominating agents are present in an acidic medium, a competition between the two electrophilic substitution reactions occurs. The outcome of this competition is dependent on the structure of the aromatic substrate and the reaction conditions. scirp.orgresearchgate.net

In a medium containing bromine, nitric acid, and concentrated sulfuric acid, strongly deactivated aromatic compounds tend to undergo bromination, while moderately deactivated compounds are more likely to be nitrated. scirp.org The reactivity of the brominating species is higher than that of the nitrating species towards strongly deactivated compounds, but the reverse is true for moderately deactivated compounds. scirp.org The concentration of sulfuric acid is also a critical factor; a decrease in concentration can reduce or eliminate the brominating capacity of the system. scirp.org

Interestingly, the presence of bromine in concentrated nitric acid can completely suppress the nitrating ability of the medium with respect to moderately deactivated aromatic compounds, leading exclusively to bromination. scirp.orgresearchgate.net This suggests that the brominating agent generated in this medium is significantly more electrophilic than the nitrating agent. scirp.orgresearchgate.net

Alternative Synthetic Pathways to Halogenated and Nitrated Dimethylbenzenes

Beyond direct nitration and bromination, other synthetic routes can be employed to produce polysubstituted arenes like this compound. These alternatives often involve multi-step sequences and the use of different types of reactions.

Strategies Involving Diazotization and Halogenation Reactions

Diazotization of aromatic amines followed by a Sandmeyer or related reaction is a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring. This strategy is particularly useful when direct halogenation is difficult or yields an undesired isomer. For example, the synthesis of m-bromoaniline from benzene involves nitration, followed by reduction of the nitro group to an amine, and then bromination. libretexts.orglibretexts.orglumenlearning.comlibretexts.org The order of these steps is crucial to ensure the correct regiochemistry. libretexts.orglibretexts.orglumenlearning.comlibretexts.org

A more direct approach involves the simultaneous diazotization of an aromatic amine and nucleophilic displacement. utrgv.edu This method has been used to synthesize alkylthio benzene derivatives and could potentially be adapted for the synthesis of halogenated compounds. utrgv.edu

Multi-step Synthetic Routes for Polysubstituted Arenes

The synthesis of complex, polysubstituted aromatic compounds often requires a carefully planned multi-step approach. libretexts.orglibretexts.orgpressbooks.pubnih.gov The order in which substituents are introduced is critical, as the directing effects of the groups already on the ring will influence the position of subsequent substitutions. libretexts.orglibretexts.orgpressbooks.pub

For example, to synthesize a specific polysubstituted benzene, one must consider whether the substituents are activating or deactivating, and whether they are ortho-, para-, or meta-directing. libretexts.orglibretexts.orglumenlearning.comlibretexts.org A retrosynthetic analysis, working backward from the target molecule, is often the most effective way to design a successful synthesis. pressbooks.pub This involves identifying an immediate precursor and continuing this process until a simple starting material is reached. pressbooks.pub

Synthesis via Intermediates (e.g., from 1-Bromo-3,5-dimethoxybenzene nitration)

An alternative route to this compound can be envisioned through the nitration of a related intermediate, such as 1-bromo-3,5-dimethoxybenzene. The nitration of 1-bromo-3,5-dimethoxybenzene is a known reaction that yields 1-bromo-3,5-dimethoxy-2-nitrobenzene. sigmaaldrich.comchemicalbook.comchemdad.com This intermediate could then potentially be converted to the target compound through demethylation and subsequent methylation, although this specific conversion is not detailed in the provided search results. The starting material, 1-bromo-3,5-dimethoxybenzene, can be synthesized from 1,3-dimethoxybenzene (B93181) via an iridium-catalyzed arene borylation. chemicalbook.comchemdad.com

Interactive Data Table: Synthetic Reactions

ProductStarting MaterialReagentsKey Conditions
Mononitro-m-xylenem-XyleneNitric acid, Sulfuric acid1.08 moles H₂SO₄ per mole xylene, 10% excess HNO₃, 81% H₂SO₄, 30°C, 60 min sciencemadness.org
m-BromonitrobenzeneNitrobenzeneBromine, Iron powderHeat (135-145°C) orgsyn.org
m-BromonitrobenzeneNitrobenzene5,5-dimethyl-1,3-dibromohydantoin, Sulfuric acidCool to below 40°C google.com
1-Bromo-3,5-dimethoxy-2-nitrobenzene1-Bromo-3,5-dimethoxybenzeneNitrating agentNot specified sigmaaldrich.comchemicalbook.comchemdad.com

Reactivity and Chemical Transformations of 1 Bromo 3,5 Dimethyl 2 Nitrobenzene

Transformations Involving the Nitro Group of 1-Bromo-3,5-dimethyl-2-nitrobenzene

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical changes, most notably reduction.

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis. This process is fundamental for producing anilines, which are vital intermediates in the manufacturing of pharmaceuticals, dyes, agrochemicals, and polymers. rasayanjournal.co.in For this compound, this transformation yields 2-bromo-4,6-dimethylaniline, a valuable synthetic building block. The reduction is typically achieved through catalytic hydrogenation, a method prized for its efficiency and atom economy.

A broad spectrum of catalytic systems has been developed for the reduction of nitroarenes, ranging from precious metals to more economical non-noble metals.

Noble Metals: Catalysts based on noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) are highly effective for nitro group reduction. acs.org Palladium on carbon (Pd/C) is a common choice due to its high activity under mild conditions. commonorganicchemistry.com Platinum-based catalysts, such as platinum oxide (PtO₂), are also widely used. acs.org Ruthenium distinguishes itself by being capable of hydrogenating both the nitro group and the aromatic ring under certain conditions. acs.orglookchem.com Gold (Au) nanoparticles have also shown excellent catalytic activity and selectivity. rsc.org

Nickel: Raney nickel, a high-surface-area nickel catalyst, is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds. rasayanjournal.co.innih.gov It is often employed in industrial settings. A key advantage of Raney nickel is that it can be used for substrates where dehalogenation is a potential side reaction, which is a critical consideration for a molecule like this compound. commonorganicchemistry.com

Cobalt and Iron: Driven by the need for more sustainable and economical processes, catalysts based on earth-abundant metals like cobalt (Co) and iron (Fe) have gained significant attention. rasayanjournal.co.inresearchgate.net Cobalt-based nanocatalysts have demonstrated high selectivity in the transfer hydrogenation of nitroarenes. rsc.org Iron, often used as iron powder in acidic media (the Béchamp reduction), provides a mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Iron-containing nanocatalysts are also emerging as promising alternatives to precious metal catalysts. rasayanjournal.co.in

Ruthenium: Ruthenium catalysts are not only effective for simple nitro reduction but can also facilitate the concurrent hydrogenation of both the nitro group and the aromatic ring, a unique reactivity profile. acs.orgresearchgate.net Ruthenium carbonyls have been used as catalysts in reactions with carbon monoxide and hydrogen. google.com

Samarium: Samarium compounds, particularly samarium(II) iodide (SmI₂), are powerful single-electron transfer reagents. While often used stoichiometrically, catalytic systems involving samarium are being developed for various reductive transformations. researchgate.netnih.govnih.govapexmolecular.com Samarium, in the presence of a catalytic amount of iodine, has been used for the simple and effective reduction of aromatic nitro compounds. researchgate.net

Table 1: Overview of Catalytic Systems for Nitroarene Reduction

Catalyst Type Specific Examples Key Advantages Relevant Findings
Noble Metals Pd/C, PtO₂, Ru/CNT, Au/TiO₂ High activity, mild reaction conditions. acs.org Ruthenium can concurrently hydrogenate the nitro group and the aromatic ring. acs.org
Nickel Raney Ni, Ni/Al₂O₃ Cost-effective, high activity, less prone to cause dehalogenation. commonorganicchemistry.comnih.gov Raney nickel with a high iron content can exhibit enhanced activity and yield. google.com
Cobalt Co₃O₄-NGr@C, Co-phenanthroline complexes High selectivity in transfer hydrogenation, earth-abundant. rsc.orgresearchgate.net Cobalt(III) complexes can be more effective catalysts than cobalt(II) complexes. researchgate.net
Iron Fe powder/acid, Fe nanoparticles Economical, mild, good for selective reductions. commonorganicchemistry.com Can be used to avoid reduction of other sensitive functional groups. youtube.com
Ruthenium Ru/CNT, Ru-Schiff base complexes Unique ability to hydrogenate both nitro and aromatic groups. acs.orgresearchgate.net Can be used for transfer hydrogenation with NaBH₄ as the reductant. researchgate.net
Samarium Sm/I₂, SmI₂ Powerful reducing agent. researchgate.net Can reduce nitroarenes to primary amines in the presence of catalytic iodine. researchgate.net

The reduction of the nitro group in this compound can be accomplished through two primary hydrogenation techniques:

Catalytic Hydrogenation: This is a widely used industrial method that involves the use of molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous catalyst. commonorganicchemistry.com The reaction is typically carried out in a solvent under controlled temperature and pressure. Catalysts like Pd/C, Raney Ni, and PtO₂ are frequently employed. rasayanjournal.co.incommonorganicchemistry.com This method is highly efficient, and the only byproduct is water, making it an environmentally friendly option.

Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule. mdpi.com Common hydrogen donors include formic acid, ammonium (B1175870) formate, and hydrazine. rsc.orgresearchgate.netresearchgate.net The reaction is still catalyzed by a metal, often in a heterogeneous or homogeneous fashion. CTH offers advantages in terms of experimental simplicity and safety. For instance, cobalt-based nanocatalysts have been shown to be highly selective for the transfer hydrogenation of nitroarenes using formic acid as the hydrogen source. rsc.org Similarly, palladium catalysts are also effective for CTH of nitroarenes. nih.govresearchgate.net

The catalytic reduction of a nitroarene like this compound to an aniline (B41778) is a multi-step process involving the transfer of six electrons and six protons. The generally accepted mechanism, first proposed by Haber based on electrochemical studies, involves a series of two-electron reduction steps. rsc.orgresearchgate.net The reaction can proceed through two primary routes:

Direct (or Hydrogenation) Pathway: This is the more common route where the nitro group is sequentially reduced without condensation between intermediates. The process is as follows:

Ar-NO₂ (Nitroarene) → Ar-NO (Nitrosoarene)

Ar-NO (Nitrosoarene) → Ar-NHOH (Phenylhydroxylamine)

Ar-NHOH (Phenylhydroxylamine) → Ar-NH₂ (Aniline) This pathway is favored under many catalytic hydrogenation conditions, and intermediates like the nitroso and hydroxylamine (B1172632) species are often short-lived and not isolated. acs.orgorientjchem.org

Condensation Pathway: This route involves the reaction between intermediates formed during the reduction. Specifically, the nitrosoarene and phenylhydroxylamine intermediates can condense to form an azoxyarene. This species can then be further reduced.

Ar-NO + Ar-NHOHAr-N(O)=N-Ar (Azoxyarene)

Ar-N(O)=N-ArAr-N=N-Ar (Azoarene)

Ar-N=N-ArAr-NH-NH-Ar (Hydrazobenzene)

Ar-NH-NH-Ar → 2 Ar-NH₂ (Aniline) This pathway is more likely to occur under specific conditions, such as in alkaline environments, and can lead to the formation of azoxy and azo compounds as by-products. rsc.orgresearchgate.netorientjchem.org

The specific pathway taken depends on the catalyst, solvent, pH, and other reaction conditions. orientjchem.org

While the complete reduction to aniline is often the goal, the intermediate N-arylhydroxylamine is also a valuable synthetic product. mdpi.comnih.gov Achieving selectivity for one product over the other is a significant challenge because the reduction of the hydroxylamine to the amine is typically faster than the initial reduction steps. mdpi.com

Several strategies have been developed to selectively stop the reduction at the hydroxylamine stage:

Catalyst Modification: The use of catalyst poisons or inhibitors can selectively slow down the final reduction step. For example, sulfur or nitrogen compounds can poison platinum catalysts, improving the selectivity for phenylhydroxylamines. mdpi.com

Choice of Reductant and Catalyst: The combination of the catalyst and the reducing agent can be tuned for selectivity. For example, using silver nanoparticle catalysts (Ag/MTA), sodium borohydride (B1222165) (NaBH₄) tends to produce anilines, whereas ammonia-borane (NH₃BH₃) favors the formation of N-aryl hydroxylamines. nih.gov

Reaction Conditions: Controlling parameters like temperature, pressure, and solvent can influence selectivity. Hydrophobic catalyst surfaces have been shown to repel the more hydrophilic N-phenylhydroxylamine intermediate, preventing its further reduction and thus increasing its yield. mdpi.com Zinc dust in a CO₂/water system has also been reported to selectively reduce nitroarenes to N-arylhydroxylamines in high yields. rsc.org

Table 2: Conditions for Selective Reduction of Nitroarenes

Target Product Catalyst System Reductant/Hydrogen Source Key Strategy
Aniline 4% Ag/MTA NaBH₄ Choice of a strong reducing agent that facilitates complete reduction. nih.gov
Aniline Co₃O₄-NGr@C Formic Acid Highly selective transfer hydrogenation catalyst. rsc.org
Phenylhydroxylamine 4% Ag/MTA NH₃BH₃ Use of a milder reducing agent that slows the final reduction step. nih.gov
Phenylhydroxylamine Pt-based catalysts H₂ Addition of catalyst inhibitors (e.g., sulfur compounds) to poison the catalyst for the final step. mdpi.com
Phenylhydroxylamine Zn dust CO₂/H₂O Mild and selective reduction system that avoids over-reduction. rsc.org

The formation of dimeric condensation products, such as azoxy and azo compounds, is a common issue in nitroarene reduction, leading to lower yields of the desired aniline and complicating purification. rasayanjournal.co.ingoogle.com These by-products arise from the condensation pathway, which occurs when nitroso and hydroxylamine intermediates accumulate and react with each other. rsc.org

Strategies to minimize the formation of these by-products focus on promoting the direct hydrogenation pathway and preventing the buildup of reactive intermediates:

Optimizing Hydrogen Concentration: A lack of hydrogen on the catalyst surface can lead to the displacement of intermediates into the solution, where they can condense. rasayanjournal.co.in Increasing hydrogen pressure can help ensure that intermediates are rapidly reduced before they can react with each other.

Catalyst Choice and Design: Some catalysts inherently favor the direct reduction pathway. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to suppress the formation of condensation products. rsc.org

Control of pH: The condensation reaction is often catalyzed by basic conditions. orientjchem.org Performing the reduction in neutral or acidic media can help to suppress the formation of azo and azoxy by-products.

Electrochemical Control: In electrocatalysis, the applied potential can be tuned to control the concentration and types of reactive intermediates at the electrode surface, thereby directing the selectivity towards the amine and away from condensation products. eurekalert.org

By carefully selecting the catalyst and controlling the reaction conditions, it is possible to steer the reduction of this compound towards the desired aniline product with high selectivity, avoiding the formation of unwanted dimeric impurities.

Reductive Amination with Carbonyl Compounds Utilizing Nitroarenes

Reductive amination of nitroarenes with carbonyl compounds is a powerful one-pot method to synthesize secondary amines, avoiding the need to first isolate the corresponding primary amine. nih.govnih.gov This process typically involves the in-situ reduction of the nitro group to an amine, which then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine. Subsequent reduction of the imine yields the secondary amine. researchgate.net

Various catalytic systems have been developed to facilitate this transformation, often employing transition metals. For instance, iridium-catalyzed systems have been shown to be effective for the reductive amination of carbonyl compounds with nitro compounds, using bis(pinacolato)diboron (B136004) (B₂(OH)₄) as the reductant. nih.govsemanticscholar.org Nickel-based catalysts, such as Ni/NiO composites, have also demonstrated efficacy in promoting one-pot reductive amination using molecular hydrogen (H₂) as the reducing agent. nih.gov The general mechanism involves the reduction of the nitroarene to the corresponding amine, which then reacts with the carbonyl compound. researchgate.net

While specific studies on the reductive amination of this compound are not extensively detailed in the provided results, the general principles of reductive amination of nitroarenes are applicable. The presence of the bromo and dimethyl groups on the aromatic ring would influence the reactivity of the intermediate aniline derivative.

Table 1: Examples of Catalytic Systems for Reductive Amination of Nitroarenes

Catalyst SystemReductantCarbonyl CompoundProductReference
Iridium ComplexB₂(OH)₄Aldehydes, KetonesSecondary Amines nih.govsemanticscholar.org
Ni/NiO CompositeH₂Aldehydes, KetonesSecondary Amines nih.gov
Palladium Acetate/PhenanthrolineCO-Indoles, 2H-Indazoles nih.gov
Silver NanoparticlesAlcoholsAlcohols (as alkylating agents)N-substituted Amines magtech.com.cn

Transformations Involving the Bromo Group of this compound

The bromine atom on the this compound ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

The reactivity of an aromatic ring towards nucleophilic attack is significantly influenced by the nature of its substituents. numberanalytics.comlibretexts.org

Activating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-CO-) groups activate the aromatic ring for SNAr reactions. wikipedia.orgnumberanalytics.com They achieve this by stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. The nitro group is one of the most powerful activating groups for SNAr. wikipedia.org

Deactivating Groups: Electron-donating groups (EDGs), such as alkyl and alkoxy groups, generally deactivate the ring towards nucleophilic attack by increasing electron density.

In this compound, the nitro group is a strong activating group, while the two methyl groups are weak deactivating groups. The powerful activating effect of the nitro group is expected to dominate, making the compound susceptible to SNAr reactions.

For SNAr reactions to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.publibretexts.orgbyjus.com This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate by delocalizing it onto the electron-withdrawing group. libretexts.org If the activating group is in the meta position relative to the leaving group, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur. libretexts.orgstackexchange.com

In this compound, the nitro group is ortho to the bromo group. This arrangement strongly activates the carbon atom bearing the bromine for nucleophilic attack, as the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the nitro group. The methyl groups are meta and para to the site of substitution, and their electronic influence on the stability of the intermediate is less significant than the ortho-nitro group.

In some cases, the nitro group itself can act as a leaving group in SNAr reactions, competing with halogen displacement. acs.org The relative leaving group ability depends on several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. Generally, halogens are better leaving groups than the nitro group. The order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative fluorine atom. libretexts.org

For this compound, the displacement of the bromide ion is the more probable outcome in a typical SNAr reaction due to bromine being a good leaving group and its position being activated by the ortho-nitro group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org Aryl bromides are common substrates for these reactions. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

For this compound, the bromo substituent serves as the electrophilic partner in these coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organohalide. nobelprize.orglibretexts.org this compound could be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.netnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. nih.gov This would allow for the introduction of various primary or secondary amines at the position of the bromine atom on this compound.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net this compound could react with various alkenes in the presence of a palladium catalyst to introduce a vinyl group onto the aromatic ring.

The presence of the nitro and methyl groups can influence the efficiency and outcome of these coupling reactions by affecting the electronic properties of the aryl bromide and potentially interacting with the catalyst.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerResulting BondPotential Product TypeReference
Suzuki-Miyaura CouplingOrganoboron ReagentC-CBiaryl or Substituted Alkene nobelprize.orgresearchgate.net
Buchwald-Hartwig AminationAmineC-NAryl Amine nih.govchemspider.com
Heck ReactionAlkeneC-CSubstituted Alkene researchgate.net
Stille CouplingOrganotin ReagentC-CBiaryl or Substituted Alkene libretexts.org
Negishi CouplingOrganozinc ReagentC-CBiaryl or Substituted Alkene nobelprize.org

Computational and Theoretical Investigations of 1 Bromo 3,5 Dimethyl 2 Nitrobenzene

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry and electronic landscape of molecules. Although direct computational data for 1-bromo-3,5-dimethyl-2-nitrobenzene is scarce, we can infer its properties by examining related compounds, such as 1,3-dimethyl-5-nitrobenzene (B1662109).

A theoretical study on 1,3-dimethyl-5-nitrobenzene (DMNB), which lacks the bromine atom of our target compound, was conducted using DFT with the 6-31G(d,p) basis set. niscpr.res.in The optimized structure revealed that the methyl and nitro groups are planar with the benzene (B151609) ring. The inclusion of these groups, particularly the electron-withdrawing nitro group, influences the bond lengths and electronic distribution within the molecule. niscpr.res.in

For this compound, the introduction of a bromine atom at the C2 position would induce further changes. Steric hindrance between the bulky bromine atom and the adjacent nitro and methyl groups would likely cause the nitro group and possibly the methyl group to twist out of the plane of the benzene ring. This is a common phenomenon observed in ortho-substituted benzenes. For instance, in 2-bromo-1,3,5-trinitrobenzene, the nitro groups adjacent to the bromine atom are twisted out of the plane by approximately 61-62 degrees to alleviate steric strain. stackexchange.com

The electronic properties would also be significantly affected. The bromine atom, being highly electronegative, would act as an inductive electron-withdrawing group. This, combined with the potent electron-withdrawing nature of the nitro group, would lead to a highly electron-deficient aromatic ring. The methyl groups, being electron-donating, would partially counteract this effect through hyperconjugation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For nitroaromatic compounds, the LUMO is generally localized on the nitro group and the aromatic ring, indicating their susceptibility to nucleophilic attack. The HOMO, conversely, is associated with the ability to donate electrons. In substituted nitrobenzenes, the energies of these frontier orbitals are modulated by the nature and position of the substituents. While specific values for this compound are not available, DFT calculations on similar molecules like nitrobenzene (B124822) and its derivatives show that electron-withdrawing groups lower both HOMO and LUMO energies. researchgate.netscispace.comresearchgate.net

Table 1: Calculated Geometrical Parameters for the Related Compound 1,3-dimethyl-5-nitrobenzene

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.38-1.40118-121
C-N~1.48-
N-O~1.22~123 (O-N-O)
C-H (aromatic)~1.08-
C-H (methyl)~1.09-

Data adapted from theoretical calculations on 1,3-dimethyl-5-nitrobenzene. niscpr.res.in The actual values for this compound are expected to deviate due to the presence of the bromine atom.

Molecular Electron Density Theory (MEDT) in Elucidating Regioselectivity and Reactivity of Substituted Benzenes

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, positing that the electron density distribution governs the course of a reaction. In the context of substituted benzenes, MEDT is instrumental in explaining the regioselectivity of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNA) reactions.

For deactivated benzene derivatives, such as those containing a nitro group, MEDT studies have elucidated the origin of meta-regioselectivity in EAS reactions. researchgate.netscispace.com The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. This deactivation is not uniform across all positions. The ortho and para positions are more deactivated due to the strong resonance effect of the nitro group, which withdraws electron density from these positions. Consequently, the meta position, being less deactivated, becomes the preferred site for electrophilic attack.

In the case of this compound, the directing effects of all substituents must be considered:

Nitro group (-NO2) at C2: A strong deactivating group and a meta-director.

Bromo group (-Br) at C1: A deactivating group but an ortho, para-director due to the interplay of its inductive electron withdrawal and resonance electron donation from its lone pairs.

Methyl groups (-CH3) at C3 and C5: Activating groups and ortho, para-directors.

Conversely, the presence of the strongly electron-withdrawing nitro and bromo groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA). The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack. In this molecule, the bromine atom at the C1 position is ortho to the nitro group, making it a potential leaving group in an SNA reaction. tcichemicals.combldpharm.com

Reaction Mechanism Analysis through Advanced Computational Methods

Advanced computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms, transition states, and intermediates.

Electrophilic Aromatic Substitution (EAS): Computational studies on the nitration of deactivated benzenes have shown that these reactions typically proceed through a two-step polar mechanism. researchgate.netscispace.com The first step involves the attack of the electrophile (e.g., NO2+) on the aromatic ring to form a cationic intermediate known as a Wheland intermediate or arenium ion. This step is usually the rate-determining step. The second step is the rapid loss of a proton to restore aromaticity. For this compound, computational analysis would be needed to determine the relative activation energies for attack at the C4 and C6 positions to predict the major product of an EAS reaction.

Nucleophilic Aromatic Substitution (SNA): The mechanism of SNA reactions on nitroaromatic compounds has also been extensively studied computationally. tcichemicals.comnih.gov The classical SNA mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. This is followed by the departure of the leaving group. The presence of electron-withdrawing groups, especially a nitro group, is crucial for stabilizing this intermediate. For this compound, a nucleophile could attack the carbon atom bearing the bromine, leading to a Meisenheimer complex stabilized by the adjacent nitro group. Subsequent elimination of the bromide ion would yield the substituted product. Computational studies can model the energies of the reactants, the Meisenheimer intermediate, the transition state, and the products to elucidate the reaction pathway and kinetics. epa.govbldpharm.com

Other Potential Reactions: Theoretical studies have also investigated the unimolecular decomposition of nitroaromatic compounds. researchgate.net These studies often explore pathways such as the cleavage of the C-N bond to form a phenyl radical and nitrogen dioxide. The presence and position of substituents can significantly influence the activation energy for such decomposition reactions. researchgate.net

Research Applications and Further Derivatization of 1 Bromo 3,5 Dimethyl 2 Nitrobenzene

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-Bromo-3,5-dimethyl-2-nitrobenzene is a significant intermediate in organic synthesis due to its distinct functional groups, which can be selectively targeted in subsequent reactions. The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This allows for the construction of elaborate molecular architectures.

The presence of the bromine atom on the aromatic ring makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. nbinno.com For instance, reactions like the Suzuki-Miyaura coupling with boronic acids, the Heck coupling with alkenes, and the Sonogashira coupling with terminal alkynes can be employed to introduce a wide range of substituents at the bromine position. nbinno.com These reactions are fundamental to building complex polyaromatic systems or attaching diverse side chains. nbinno.com

Furthermore, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nbinno.com This allows for the displacement of the bromine atom by various nucleophiles, such as alcohols, amines, and thiols, to introduce new functional groups. The compound's utility is demonstrated by its use as a precursor in the synthesis of derivatives like 1-bromo-3,5-dimethyl-2-(4-nitrophenoxy)benzene. aobchem.com Additionally, the nitro group itself can be reduced to an amino group (aniline derivative), which opens up another avenue for derivatization, such as diazotization or acylation, making it a precursor for dyes and pharmaceuticals. nbinno.comwikipedia.org

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagentsPotential Product ClassReference Reaction Principle
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseBiaryl compounds nbinno.com
Heck CouplingAlkene, Pd catalyst, BaseStilbene derivatives nbinno.comresearchgate.net
Sonogashira CouplingAlkyne, Pd/Cu catalyst, BaseAryl-alkyne compounds nbinno.com
Nucleophilic Aromatic Substitution (SNAr)Nu-H (e.g., R-OH, R-NH₂, R-SH)Aryl ethers, amines, or sulfides nbinno.com
Nitro Group ReductionH₂, Pd/C or Fe/HClSubstituted anilines nbinno.com

Role in the Preparation of Advanced Organic Materials

The unique substitution pattern of this compound makes it a candidate for incorporation into advanced organic materials, such as specialty polymers. chemimpex.com The bromo-functional group allows the molecule to be polymerized or grafted onto polymer chains through cross-coupling reactions like Suzuki or Heck polycondensation. This would incorporate the dimethyl-nitrophenyl unit into the polymer backbone.

The substituents on the aromatic ring can impart specific properties to the resulting materials:

Methyl Groups: The two methyl groups can enhance the solubility of the resulting polymers in organic solvents and influence the material's morphology and processing characteristics.

Nitro Group: The strongly electron-withdrawing nitro group can be used to tune the electronic and optical properties of conjugated polymers, potentially for applications in organic electronics such as organic light-emitting diodes (OLEDs) or photovoltaics. The nitro group can also act as a polymerization inhibitor or retarder, which could be leveraged to control the molecular weight and polydispersity of polymers during synthesis. researchgate.net

Table 2: Potential Applications in Advanced Organic Materials

Material ClassMethod of IncorporationFunction of this compoundPotential Application
Conjugated PolymersSuzuki or Heck PolycondensationMonomeric unitOrganic Electronics (e.g., OLEDs, OPVs)
Specialty ResinsCopolymerizationProperty-modifying comonomerHigh-performance plastics with tailored thermal or optical properties
Functionalized SurfacesSurface-initiated polymerizationInitiator or monomerSensors, specialized coatings

Contribution to the Fundamental Study of Substituent Effects and Reaction Pathways in Aromatic Systems

The compound is a valuable model for studying the interplay of electronic and steric substituent effects on the reactivity of aromatic rings. The benzene (B151609) ring is substituted with groups that have opposing electronic influences, providing a rich platform for fundamental physical organic chemistry studies.

The key substituent effects are:

Nitro Group (NO₂): This group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. msu.eduresearchgate.net

Methyl Groups (CH₃): These are electron-donating through the inductive (+I) and hyperconjugation effects. They are activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.

Bromo Group (Br): This halogen is deactivating through its inductive effect (-I) but is ortho, para-directing due to its resonance effect (+M), where its lone pairs can donate electron density to the ring. msu.edu

Table 3: Summary of Substituent Effects on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence (for Electrophilic Substitution)
-NO₂Electron-withdrawing (-I)Electron-withdrawing (-M)Strongly DeactivatingMeta
-CH₃Electron-donating (+I)Electron-donating (Hyperconjugation)ActivatingOrtho, Para
-BrElectron-withdrawing (-I)Electron-donating (+M)DeactivatingOrtho, Para

Q & A

Q. What are the recommended synthetic routes for 1-bromo-3,5-dimethyl-2-nitrobenzene, and how can regioselectivity be controlled during nitration?

  • Methodological Answer: The compound can be synthesized via sequential halogenation and nitration of a pre-functionalized benzene derivative. For example, starting with 1,3,5-trimethylbenzene, bromination using Br₂ in the presence of FeBr₃ (Friedel-Crafts conditions) yields 1-bromo-3,5-dimethylbenzene. Subsequent nitration with HNO₃/H₂SO₄ requires careful temperature control (0–5°C) to favor para/ortho substitution relative to the bromine substituent. Regioselectivity can be confirmed using computational methods like density functional theory (DFT) to analyze electronic and steric effects .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Complementary techniques include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and ¹H/¹³C NMR to verify structural integrity. For crystalline samples, X-ray diffraction (XRD) using SHELX software suites can resolve ambiguities in molecular geometry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: DFT-based studies (e.g., B3LYP/6-31G*) can model the compound’s frontier molecular orbitals (FMOs) to predict sites prone to nucleophilic/electrophilic attack. Solvent effects and transition-state energetics for Suzuki-Miyaura or Ullmann couplings should be simulated using polarizable continuum models (PCMs). Validate predictions experimentally via kinetic studies and Hammett plots .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

  • Methodological Answer: Single-crystal XRD experiments using Mo-Kα radiation (λ = 0.71073 Å) provide high-resolution structural data. Refinement via SHELXL incorporates anisotropic displacement parameters and hydrogen-bonding networks. Discrepancies in literature values may arise from torsional strain or packing effects; compare multiple datasets and apply Hirshfeld surface analysis to identify outliers .

Q. What strategies mitigate byproduct formation during the functionalization of this compound in catalytic systems?

  • Methodological Answer: Optimize ligand-metal coordination in palladium/copper catalysts to suppress homocoupling. For example, use bidentate ligands like 1,10-phenanthroline to stabilize active catalytic species. Monitor reaction progress in situ using FTIR or Raman spectroscopy to detect intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates desired products .

Application-Focused Questions

Q. How is this compound utilized in the design of photoactive materials?

  • Methodological Answer: The nitro and bromine groups serve as electron-withdrawing substituents, enhancing charge-transfer properties in conjugated polymers. Incorporate the compound into donor-acceptor copolymers via Stille coupling, and characterize optoelectronic performance using UV-vis-NIR spectroscopy and cyclic voltammetry. DFT calculations correlate HOMO-LUMO gaps with experimental bandgaps .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodological Answer: The bromine atom acts as a halogen-bond donor to protein active sites, making it a probe for serine hydrolases or kinases. Perform molecular docking (AutoDock Vina) to predict binding affinities, followed by kinetic assays (e.g., fluorescence-based substrate turnover) to validate inhibition. Structural insights from cryo-EM or X-ray crystallography refine mechanistic models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer: Systematic variation of reaction parameters (temperature, stoichiometry, catalyst loading) identifies optimal conditions. Reproduce literature protocols exactly, and characterize products using identical analytical methods (e.g., NMR solvent, HPLC column type). Contradictions may arise from undetected impurities or side reactions; use high-resolution MS and 2D NMR (COSY, HSQC) to confirm molecular identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.